molecular formula C21H26N2O3S B2790117 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide CAS No. 392289-94-0

4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide

Cat. No.: B2790117
CAS No.: 392289-94-0
M. Wt: 386.51
InChI Key: MPRYPWGWGVDPFK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide are not fully understood yet. It is known that benzenesulfonamide derivatives, which this compound is a part of, have broad spectrum biological properties . They interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

This compound has been evaluated for its in vitro anticancer activity against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell) . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not fully known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Chemical Reactions Analysis

4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

4-(Indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its effects on cardiovascular systems, anti-inflammatory properties, and other relevant pharmacological actions based on recent studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C19_{19}H24_{24}N2_2O3_3S
  • Molecular Weight : Approximately 364.47 g/mol

Research indicates that sulfonamide derivatives, including this compound, may exert their biological effects through several mechanisms:

  • Calcium Channel Modulation : Studies suggest that these compounds can interact with calcium channels, influencing vascular resistance and perfusion pressure. For example, the related compound 4-(2-aminoethyl)-benzenesulfonamide has been shown to decrease perfusion pressure in isolated rat heart models by inhibiting L-type calcium channels .
  • COX Inhibition : Similar compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. In vitro studies have shown that certain benzenesulfonamides can selectively inhibit COX-2, leading to reduced inflammatory responses .

Cardiovascular Effects

A significant study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The findings indicated that:

  • Perfusion Pressure Reduction : The compound significantly decreased perfusion pressure compared to controls.
  • Coronary Resistance : A notable reduction in coronary resistance was observed, suggesting beneficial effects on cardiovascular function .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted through various assays:

  • COX-2 Selectivity : Similar derivatives have shown promising results as selective COX-2 inhibitors, with potential applications in treating inflammatory conditions .
  • In Vivo Efficacy : In animal models, these compounds exhibited lower effective doses for anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a favorable therapeutic profile .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Theoretical models predict:

  • Absorption and Distribution : Studies suggest good permeability across biological membranes, which is essential for effective drug delivery.
  • Metabolism and Excretion : Further research is required to elucidate the metabolic pathways and elimination routes for this compound.

Case Studies

Several case studies have investigated the biological activity of related sulfonamide compounds:

  • Study on Perfusion Pressure : A study demonstrated that 4-(2-aminoethyl)-benzenesulfonamide significantly lowered perfusion pressure and coronary resistance in isolated rat hearts, implying similar potential for this compound .
  • Inflammation Models : Inflammation models using carrageenan-induced edema showed that related compounds exhibited superior anti-inflammatory activity compared to standard treatments like aspirin .

Properties

IUPAC Name

4-(2,3-dihydroindole-1-carbonyl)-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-3-14-22(15-4-2)27(25,26)19-11-9-18(10-12-19)21(24)23-16-13-17-7-5-6-8-20(17)23/h5-12H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRYPWGWGVDPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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